molecular formula C21H22ClN5O4 B14974985 3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide

3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide

Cat. No.: B14974985
M. Wt: 443.9 g/mol
InChI Key: AHMHXAJBKSKFQU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-D]pyrimidine core, a chlorophenyl group, and a pyrrolidinyl propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for drug discovery and development efforts.

Properties

Molecular Formula

C21H22ClN5O4

Molecular Weight

443.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O4/c1-25-12-15(19(29)23-9-3-11-26-10-2-4-16(26)28)17-18(25)20(30)27(21(31)24-17)14-7-5-13(22)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,23,29)(H,24,31)

InChI Key

AHMHXAJBKSKFQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCCC4=O

Origin of Product

United States

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